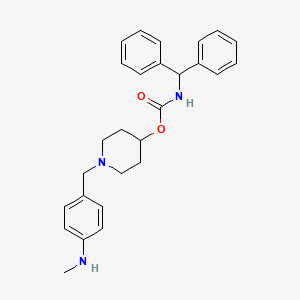

YM-58790 free base

Description

Properties

Molecular Formula |

C27H31N3O2 |

|---|---|

Molecular Weight |

429.6 g/mol |

IUPAC Name |

[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate |

InChI |

InChI=1S/C27H31N3O2/c1-28-24-14-12-21(13-15-24)20-30-18-16-25(17-19-30)32-27(31)29-26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,25-26,28H,16-20H2,1H3,(H,29,31) |

InChI Key |

YLHJUSKJLHTVJY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)CN2CCC(CC2)OC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

YM-58483: A Deep Dive into its Mechanism of Action on CRAC Channels

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of YM-58483 (also known as BTP2), a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. We delve into the molecular interactions, signaling pathways, and experimental methodologies used to characterize this compound. Quantitative data on its inhibitory effects are systematically presented, and key experimental protocols are detailed to enable replication and further investigation. Visual diagrams generated using Graphviz are provided to illustrate the complex biological processes and experimental workflows, offering a clear and concise understanding for researchers, scientists, and professionals in drug development.

Introduction to CRAC Channels and Store-Operated Calcium Entry (SOCE)

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, from gene expression and proliferation to apoptosis.[1] A primary mechanism for elevating intracellular Ca²⁺ levels in non-excitable cells is Store-Operated Calcium Entry (SOCE).[2] This process is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which then triggers the influx of extracellular Ca²⁺ across the plasma membrane.[1] The predominant channel responsible for this influx is the CRAC channel.[1]

The molecular components of the CRAC channel are two key proteins: the stromal interaction molecule (STIM1), an ER-resident Ca²⁺ sensor, and Orai1, the pore-forming subunit of the channel in the plasma membrane.[3][4][5][6] Upon ER Ca²⁺ depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.[3][7][8] There, it directly interacts with and activates Orai1, leading to the opening of the CRAC channel and a sustained influx of Ca²⁺.[3][6][7] This intricate signaling pathway is crucial for the function of many cell types, particularly immune cells like T lymphocytes.[1][5] Dysregulation of CRAC channel activity has been implicated in various pathologies, including immunodeficiency, autoimmune diseases, and some cancers, making these channels a prime target for therapeutic intervention.[1][3][4]

YM-58483: A Selective CRAC Channel Inhibitor

YM-58483, also known as BTP2, is a pyrazole derivative that has been identified as the first potent and selective inhibitor of CRAC channels.[9] It effectively blocks SOCE and subsequent Ca²⁺-dependent signaling pathways.[2][9]

Mechanism of Action

The precise molecular mechanism of YM-58483 is still under investigation, but it is understood to act directly on the CRAC channel complex.[3] Studies have shown that YM-58483 inhibits the Ca²⁺ influx through SOC channels without affecting the upstream T-cell receptor (TCR) signal transduction cascade, such as the phosphorylation of phospholipase Cγ1 (PLCγ1) or the initial release of Ca²⁺ from ER stores.[10][11][12] This indicates a direct effect on the channel itself or its immediate activation mechanism, rather than on the signaling events leading to store depletion. While some research suggests that YM-58483 and similar inhibitors may not interfere with STIM1 oligomerization or the STIM1-Orai1 interaction, it is proposed that they might act downstream of these events, possibly through an allosteric effect on the Orai1 pore.[1][13]

Quantitative Analysis of Inhibitory Activity

The potency of YM-58483 has been quantified in various cell types and experimental systems. The following tables summarize the key inhibitory concentrations (IC₅₀) of YM-58483 on CRAC channel-mediated processes.

| Parameter | Cell Type | Assay | IC₅₀ Value | Reference |

| Thapsigargin-induced Ca²⁺ influx | Jurkat T cells | Calcium Imaging | 100 nM | [1][2][10][12] |

| T cell proliferation | Mixed Lymphocyte Reaction | Proliferation Assay | 330 nM | [9] |

| IL-2 Production | Jurkat T cells | ELISA | ~100 nM | [14] |

| IL-4 and IL-5 Production | Murine Th2 T cell clone (D10.G4.1) | ELISA | ~100 nM | [9][14] |

| IL-5 and IL-13 Production | Human peripheral blood cells | ELISA | 125 nM and 148 nM, respectively | [9] |

| Histamine Release | RBL-2H3 cells | Histamine Release Assay | 460 nM | [9] |

| Leukotriene Production | RBL-2H3 cells | Leukotriene Assay | 310 nM | [9] |

| SOCE mediated by Orai1 | MDA-MB-231 breast cancer cells | Calcium Imaging | 2.8 µM | [3] |

| TRPC3 Inhibition | HEK293 cells | Calcium Imaging | 4.21 µM | [15] |

Table 1: Inhibitory Potency of YM-58483 on Various Cellular Responses.

| Channel/Process | Selectivity Comparison | Reference |

| CRAC Channels vs. Voltage-Operated Ca²⁺ Channels | YM-58483 is approximately 30-fold more selective for CRAC channels. | [10][11][12] |

| Other Ion Channels (Cl⁻, K⁺) | No significant cross-reactivity reported. | [3] |

| TRP Channels | Inhibits TRPC3 and TRPC5, facilitates TRPM4. | [3] |

Table 2: Selectivity Profile of YM-58483.

Experimental Protocols

The characterization of YM-58483's mechanism of action relies on a variety of specialized experimental techniques. Below are detailed protocols for two key methodologies.

Calcium Imaging using Fura-2 AM

This technique is used to measure changes in intracellular Ca²⁺ concentration in response to stimuli and the effect of inhibitors like YM-58483.[16][17] Fura-2 AM is a ratiometric, cell-permeable dye that becomes fluorescent upon binding to Ca²⁺ and hydrolysis by intracellular esterases.[17][18]

Materials:

-

Cells of interest (e.g., Jurkat T cells)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

Thapsigargin (TG)

-

YM-58483

-

Ionomycin

-

EGTA

-

Fluorescence microscope or plate reader with dual excitation wavelength capabilities (340 nm and 380 nm)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips or in a microplate suitable for fluorescence imaging.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution. A typical concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in Ca²⁺-containing HBSS to aid in dye solubilization.

-

Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

Wash the cells twice with Ca²⁺-containing HBSS to remove extracellular dye.

-

Allow the cells to rest for at least 30 minutes to ensure complete de-esterification of the Fura-2 AM.[19]

-

-

Imaging:

-

Mount the coverslip onto the microscope stage or place the microplate in the reader.

-

Perfuse the cells with Ca²⁺-free HBSS.

-

Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.[17]

-

To induce ER Ca²⁺ store depletion, add thapsigargin (typically 1-2 µM) to the Ca²⁺-free HBSS.

-

After a stable depleted state is reached, reintroduce Ca²⁺ into the extracellular solution (e.g., 2 mM CaCl₂) to initiate SOCE. This will be observed as a sharp increase in the 340/380 nm fluorescence ratio.

-

To test the effect of YM-58483, pre-incubate the cells with the desired concentration of the inhibitor for a specified time before the reintroduction of extracellular Ca²⁺.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated for each time point. This ratio is proportional to the intracellular Ca²⁺ concentration.[17]

-

Calibration of the signal to absolute Ca²⁺ concentrations can be performed at the end of each experiment using a Ca²⁺ ionophore like ionomycin in the presence of saturating Ca²⁺ and then a Ca²⁺ chelator like EGTA to determine the maximum (Rmax) and minimum (Rmin) ratios, respectively.[19]

-

Whole-Cell Patch-Clamp Electrophysiology

This "gold-standard" technique allows for the direct measurement of the ionic currents flowing through CRAC channels (ICRAC) and the effect of inhibitors with high temporal and voltage resolution.[20]

Materials:

-

Cells expressing CRAC channels (e.g., RBL cells or HEK293 cells overexpressing STIM1 and Orai1)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution: Typically contains (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 10 HEPES, 10 Glucose, pH 7.2.

-

Intracellular (pipette) solution: To passively deplete ER stores, this solution contains a high concentration of a Ca²⁺ chelator like BAPTA or EGTA. For example (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES, pH 7.2.[21]

-

YM-58483

Procedure:

-

Pipette Preparation: Pull glass capillaries to a fine tip with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Cell Preparation: Plate cells at a low density to allow for easy access to individual cells.

-

Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Current Recording:

-

Clamp the cell membrane at a holding potential (e.g., 0 mV).

-

Periodically apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) to elicit and measure the characteristic inwardly rectifying ICRAC.

-

The current will develop over several minutes as the Ca²⁺ chelator in the pipette solution diffuses into the cell and depletes the ER stores.

-

-

Inhibitor Application: Once a stable ICRAC is established, apply YM-58483 to the extracellular solution via a perfusion system. The inhibition of ICRAC can be monitored in real-time.

-

Data Analysis: The amplitude of the current at a specific negative potential (e.g., -80 mV) is plotted against time to visualize the development and inhibition of ICRAC. Dose-response curves can be generated by applying a range of YM-58483 concentrations.

Visualizing the Mechanism and Workflow

Diagrams are essential for conceptualizing the complex processes involved in CRAC channel function and the experimental approaches to study them.

Signaling Pathway of CRAC Channel Activation and Inhibition by YM-58483

References

- 1. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]

- 3. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRAC channels as targets for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are CRAC inhibitors and how do they work? [synapse.patsnap.com]

- 6. The STIM1: Orai Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. YM-58483 (BTP2) | CRAC通道/SOCE阻断剂 | MCE [medchemexpress.cn]

- 16. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fura-2 - Wikipedia [en.wikipedia.org]

- 18. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 19. moodle2.units.it [moodle2.units.it]

- 20. researchgate.net [researchgate.net]

- 21. Photopharmacological modulation of native CRAC channels using azoboronate photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BTP2 in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The activation of T-lymphocytes is a cornerstone of the adaptive immune response, and its dysregulation is a hallmark of autoimmune diseases and transplant rejection. A critical signaling event in T-cell activation is the sustained increase in intracellular calcium concentration ([Ca2+]i), which is primarily mediated by store-operated calcium entry (SOCE). BTP2 (N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide), also known as YM-58483, has emerged as a potent and selective inhibitor of SOCE and the underlying Ca2+ release-activated Ca2+ (CRAC) channels. This technical guide provides an in-depth overview of the function of BTP2 in T-cell activation, detailing its mechanism of action, its impact on key signaling pathways, and its potential as a therapeutic agent.

Mechanism of Action: Inhibition of Store-Operated Calcium Entry

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This triggers a signaling cascade that leads to the depletion of calcium stores from the endoplasmic reticulum (ER). The depletion of ER Ca2+ is sensed by stromal interaction molecules (STIMs), which then translocate to the plasma membrane and activate Orai proteins, the pore-forming subunits of the CRAC channel. The influx of extracellular Ca2+ through CRAC channels results in a sustained elevation of intracellular Ca2+, which is essential for the activation of downstream signaling pathways.

BTP2 exerts its inhibitory effect by directly blocking the CRAC channels, thereby preventing the sustained influx of Ca2+ that is necessary for full T-cell activation. This leads to the suppression of various T-cell effector functions, including proliferation and cytokine production.

Impact on T-Cell Signaling Pathways

The primary downstream target of the sustained calcium signal in T-cells is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. The inhibition of SOCE by BTP2 has profound effects on this and other related pathways.

The Calcineurin-NFAT Pathway

Upon a sustained increase in intracellular Ca2+, calmodulin (CaM) binds to and activates the phosphatase calcineurin. Activated calcineurin then dephosphorylates the cytoplasmic NFAT transcription factors, exposing their nuclear localization sequence (NLS). This allows NFAT to translocate from the cytoplasm to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to their transcription. Key NFAT target genes in T-cells include those encoding for pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interleukin-5 (IL-5), and Interferon-gamma (IFN-γ).

By blocking the sustained Ca2+ influx, BTP2 prevents the full and prolonged activation of calcineurin. Consequently, NFAT remains phosphorylated in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Figure 1: BTP2 inhibits the SOCE-Calcineurin-NFAT signaling pathway.

Quantitative Effects of BTP2 on T-Cell Function

The inhibitory effects of BTP2 on T-cell activation are dose-dependent. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for various T-cell functions.

| Parameter | Cell Type | IC50 Value |

| Store-Operated Ca2+ Entry (SOCE) | Jurkat T-cells | 10 - 100 nM |

| T-cell Proliferation (anti-CD3/CD28 stimulated) | Human Peripheral Blood Mononuclear Cells (PBMCs) | ~330 nM |

| IL-2 Secretion (anti-CD3/CD28 stimulated) | Human PBMCs | ~10 nM |

| IFN-γ Secretion (anti-CD3/CD28 stimulated) | Human PBMCs | ~10 nM |

Note: IC50 values can vary depending on the specific experimental conditions, including cell type, stimulus, and incubation time.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of BTP2 in T-cell activation.

T-Cell Proliferation Assay (CFSE Dilution)

Objective: To quantify the effect of BTP2 on T-cell proliferation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

BTP2 (dissolved in DMSO)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.

-

Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS and incubate on ice for 5 minutes.

-

Wash the cells three times with complete RPMI-1640 medium.

-

Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640.

-

Plate 100 µL of the cell suspension per well in a 96-well plate pre-coated with anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).

-

Add BTP2 at various concentrations (e.g., 0, 10, 100, 1000 nM) to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells and wash with FACS buffer.

-

Analyze the cells by flow cytometry, gating on the lymphocyte population. Proliferation is measured by the progressive halving of CFSE fluorescence in daughter cells.

YM-58483 (BTP2): A Selective Inhibitor of Store-Operated Calcium Entry (SOCE)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YM-58483, also known as BTP2, is a potent and selective small-molecule inhibitor of store-operated calcium entry (SOCE), a crucial signaling pathway in a multitude of cell types.[1][2][3] This pyrazole derivative effectively blocks the influx of extracellular calcium following the depletion of intracellular calcium stores, primarily by inhibiting the Ca2+ release-activated Ca2+ (CRAC) channels.[2][4][5] Its selectivity and efficacy have made it a valuable tool for dissecting the physiological roles of SOCE and a potential therapeutic agent for various conditions, including autoimmune disorders, asthma, and cancer.[1][4][6] This guide provides a comprehensive overview of YM-58483, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways.

Mechanism of Action

YM-58483 functions as a selective blocker of SOCE.[1] The primary mechanism of SOCE involves the stromal interaction molecules (STIMs) in the endoplasmic reticulum (ER) membrane, which act as Ca2+ sensors. Upon depletion of ER Ca2+ stores, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate Orai proteins, the pore-forming subunits of CRAC channels. This activation leads to a sustained influx of extracellular Ca2+.

YM-58483 is understood to inhibit SOCE through an indirect mechanism rather than a direct blockade of the channel pore.[7] While its precise binding site is not fully elucidated, it effectively prevents the activation of CRAC channels.[2][4] Notably, YM-58483 has been shown to inhibit CRAC, TRPC3, and TRPC5 channels while facilitating the TRPM4 channel.[1] This inhibition of Ca2+ influx prevents the sustained elevation of intracellular calcium required for the activation of downstream signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is critical for the transcription of various genes involved in immune responses and other cellular processes.[1][8][9]

Quantitative Efficacy Data

The inhibitory potency of YM-58483 has been quantified in various cell types and assays, primarily through the determination of its half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data from the literature.

| Parameter | Cell Type/Assay Condition | IC50 Value | Reference |

| Thapsigargin-induced Ca2+ influx | Jurkat T cells | 100 nM | [5][10][11][12] |

| T cell proliferation (mixed lymphocyte reaction) | 330 nM | [2] | |

| IL-2 production | Jurkat T cells | ~100 nM | [4] |

| IL-4 production | Murine Th2 T cell clone (D10.G4.1) | ~100 nM | [4] |

| IL-5 production | Murine Th2 T cell clone (D10.G4.1) | ~100 nM | [4] |

| IL-5 production | Phytohemagglutinin-stimulated human whole blood cells | ~100 nM | [4] |

| IL-5 production | Phytohemagglutinin-P (PHA)-stimulated human peripheral blood cells | 125 nM | [2] |

| IL-13 production | Phytohemagglutinin-P (PHA)-stimulated human peripheral blood cells | 148 nM | [2][6] |

| Histamine release | DNP antigen-induced IgE-primed RBL-2H3 cells | 460 nM | [2][6] |

| Leukotriene production | DNP antigen-induced IgE-primed RBL-2H3 cells | 310 nM | [2][6] |

| NF-AT-driven promoter activity | Jurkat cells | 100 nM |

Signaling Pathway and Inhibition

The following diagram illustrates the store-operated calcium entry (SOCE) pathway and the inhibitory action of YM-58483, leading to the suppression of the calcineurin-NFAT signaling cascade.

Caption: SOCE pathway and YM-58483 inhibition.

Experimental Protocols

In Vitro SOCE Inhibition Assay using a Fluorescent Calcium Indicator

This protocol describes a standard method to measure the inhibitory effect of YM-58483 on SOCE in a cell line (e.g., Jurkat T cells) using a ratiometric fluorescent Ca2+ indicator like Fura-2 AM.

Materials:

-

Cell line of interest (e.g., Jurkat T cells)

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Ca2+-free HBSS (supplemented with 1 mM EGTA)

-

Fura-2 AM (or other suitable Ca2+ indicator)

-

Pluronic F-127

-

Thapsigargin

-

YM-58483 (BTP2)

-

DMSO (for dissolving compounds)

-

96-well black, clear-bottom microplate or glass coverslips for microscopy

-

Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities

Protocol Workflow:

Caption: Workflow for a SOCE inhibition assay.

Detailed Steps:

-

Cell Preparation:

-

For adherent cells, plate them on glass coverslips or in a 96-well black, clear-bottom plate 24-48 hours prior to the experiment to achieve 70-80% confluency.[13]

-

For suspension cells like Jurkat T cells, they can be used directly from culture.

-

-

Dye Loading:

-

Washing:

-

Inhibitor Incubation:

-

Incubate the cells with various concentrations of YM-58483 or vehicle (DMSO) in Ca2+-free HBSS for a specified period (e.g., 10-30 minutes) at 37°C.[3]

-

-

SOCE Measurement:

-

Mount the coverslip in a perfusion chamber on a fluorescence microscope or place the 96-well plate in a plate reader.

-

Establish a stable baseline fluorescence ratio (F340/F380 for Fura-2) in Ca2+-free HBSS.[13]

-

To deplete intracellular Ca2+ stores, add thapsigargin (typically 1-2 µM) to the Ca2+-free HBSS. This will cause a transient increase in intracellular Ca2+ as it is released from the endoplasmic reticulum.[3][13]

-

Continue recording until the Ca2+ signal returns to a stable, low baseline.[13]

-

Induce SOCE by adding Ca2+-containing HBSS (e.g., 2 mM CaCl2). The subsequent rise in intracellular Ca2+ is indicative of SOCE.[3][13]

-

Continuously record the fluorescence intensity before and after the addition of thapsigargin and extracellular Ca2+.[3]

-

-

Data Analysis:

-

The magnitude of SOCE can be quantified by measuring the peak increase in the fluorescence ratio upon Ca2+ re-addition or by calculating the area under the curve.[13]

-

Compare the SOCE response in YM-58483-treated cells to the vehicle control to determine the extent of inhibition and calculate the IC50 value.

-

NF-AT Activation Assay

This protocol outlines a method to assess the effect of YM-58483 on NF-AT activation in Jurkat cells by Western blotting for the dephosphorylated, active form of NF-AT.

Materials:

-

Jurkat T cells

-

RPMI 1640 medium with 10% FBS

-

YM-58483 (BTP2)

-

Ionomycin

-

Triton X-100 lysis buffer

-

SDS-PAGE gels and Western blotting apparatus

-

Anti-NF-ATc2 monoclonal antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Protocol:

-

Cell Treatment:

-

Cell Lysis:

-

Western Blotting:

-

Subject the clarified lysate to SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-NF-ATc2 monoclonal antibody to detect the dephosphorylated, faster-migrating form of NF-AT.[1]

-

Incubate with a secondary antibody and detect the signal using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify the band intensity of the dephosphorylated NF-ATc2 to determine the inhibitory effect of YM-58483 on NF-AT activation.

-

Selectivity and Off-Target Effects

While YM-58483 is considered a selective SOCE inhibitor, it is important to be aware of potential off-target effects. It has been reported to activate the TRPM4 channel.[1][7] Furthermore, its mechanism is considered more indirect compared to direct pore blockers.[3][7] Therefore, for target validation, it is advisable to use YM-58483 in conjunction with other SOCE inhibitors or genetic approaches.[3]

Conclusion

YM-58483 (BTP2) is a well-characterized and potent inhibitor of store-operated calcium entry. Its ability to selectively block CRAC channels and consequently suppress downstream signaling pathways like the calcineurin-NFAT cascade has established it as an indispensable tool in cell signaling research. The quantitative data on its efficacy and the detailed experimental protocols provided in this guide will aid researchers in effectively utilizing this compound to investigate the multifaceted roles of SOCE in health and disease. As with any pharmacological inhibitor, careful consideration of its selectivity profile is crucial for the accurate interpretation of experimental results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. YM-58483 (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor (CAS 223499-30-7) | Abcam [abcam.com]

- 6. The suppressive effects of YM-58483/BTP-2, a store-operated Ca2+ entry blocker, on inflammatory mediator release in vitro and airway responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The calcineurin/NFAT signaling pathway: a novel therapeutic target in leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tocris.com [tocris.com]

- 11. rndsystems.com [rndsystems.com]

- 12. caymanchem.com [caymanchem.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to YM-58483 (BTP2) Free Base

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of YM-58483, a potent and selective inhibitor of store-operated calcium entry (SOCE). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of key pathways.

Chemical Properties and Structure

YM-58483, also known as BTP2, is a pyrazole derivative that has been instrumental in the study of calcium signaling pathways.[1][2] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of YM-58483

| Property | Value |

| IUPAC Name | N-[4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide[3] |

| Synonyms | BTP2, YM 58483[4] |

| CAS Number | 223499-30-7[3][4] |

| Molecular Formula | C₁₅H₉F₆N₅OS[3][4] |

| Molecular Weight | 421.32 g/mol [3][5] |

| Purity | ≥99%[3] |

| Appearance | Solid |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM)[3][6] |

| Canonical SMILES | CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F |

| InChI Key | XPRZIORDEVHURQ-UHFFFAOYSA-N[4] |

Mechanism of Action and Biological Activity

YM-58483 is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are the primary conduits for store-operated calcium entry (SOCE) in non-excitable cells like lymphocytes.[3][7] SOCE is a critical signaling process initiated by the depletion of intracellular calcium stores in the endoplasmic reticulum (ER). This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein, which then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC channel. The resulting influx of Ca²⁺ leads to the activation of various downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is crucial for T-cell activation and cytokine production.[2][4]

YM-58483 exerts its effects by directly blocking the CRAC channel, thereby inhibiting the sustained Ca²⁺ influx.[2] This action prevents the activation of T-cells and the subsequent release of pro-inflammatory cytokines, giving YM-58483 its immunomodulatory and anti-inflammatory properties.[3]

Caption: Signaling pathway of store-operated calcium entry and the inhibitory action of YM-58483.

Quantitative Biological Data

The inhibitory activity of YM-58483 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency against different cellular responses.

Table 2: In Vitro Potency of YM-58483

| Assay | Cell Type / System | IC₅₀ Value (nM) |

| Thapsigargin-induced sustained Ca²⁺ influx | Jurkat T cells | 100[2][3][4] |

| T-cell proliferation (mixed lymphocyte reaction) | Mouse splenocytes | 330[7][8] |

| T-cell antiproliferative activity | Not specified | 12.7 |

| DNP antigen-induced histamine release | RBL-2H3 cells | 460[7] |

| DNP antigen-induced leukotriene production | RBL-2H3 cells | 310[7] |

| PHA-stimulated IL-5 production | Human peripheral blood cells | 125[7] |

| PHA-stimulated IL-13 production | Human peripheral blood cells | 148[7] |

| Conalbumin-stimulated IL-4 and IL-5 production | Murine Th2 T cell clone (D10.G4.1) | ~100[1][7] |

| Inhibition of voltage-operated Ca²⁺ (VOC) channel-mediated influx | Mouse PC12-h5 cells | 4700[9] |

The data highlights that YM-58483 is significantly more selective for CRAC channels over voltage-operated calcium channels.[2]

Experimental Protocols

The characterization of CRAC channel inhibitors like YM-58483 heavily relies on measuring intracellular calcium dynamics. Below is a representative protocol for calcium imaging.

Calcium Imaging Protocol for Adherent Cells

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator like Fura-2 AM.

Objective: To measure the effect of YM-58483 on store-operated calcium entry.

Materials:

-

Adherent cells (e.g., HEK293, RBL-2H3) cultured on glass-bottom dishes.

-

Fura-2 AM (calcium indicator dye).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺.

-

Thapsigargin (ER Ca²⁺-ATPase inhibitor to deplete stores).

-

YM-58483 stock solution in DMSO.

-

Ionomycin (calcium ionophore).

-

Fluorescence microscope with an imaging system capable of ratiometric imaging (e.g., 340/380 nm excitation).

Procedure:

-

Cell Preparation:

-

Plate cells on 35 mm glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

-

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in serum-free medium or HBSS.

-

Wash cells once with HBSS.

-

Incubate cells in the loading buffer for 30-45 minutes at 37°C.

-

Wash cells 2-3 times with HBSS to remove excess dye and allow for de-esterification of the AM ester for 20-30 minutes.

-

-

Imaging and Data Acquisition:

-

Mount the dish on the microscope stage.

-

Perfuse the cells with Ca²⁺-free HBSS.

-

Begin recording the fluorescence ratio (F340/F380) to establish a baseline [Ca²⁺]i.

-

To deplete intracellular stores, add thapsigargin (e.g., 1 µM) in Ca²⁺-free HBSS. This should induce a transient increase in cytosolic Ca²⁺ due to leakage from the ER.

-

Pre-incubate with YM-58483 (e.g., 100 nM) or vehicle (DMSO) for 5-10 minutes.

-

Reintroduce Ca²⁺ into the perfusion buffer (e.g., 2 mM CaCl₂). In control cells, this will cause a large, sustained increase in [Ca²⁺]i via SOCE. In YM-58483-treated cells, this increase will be inhibited.

-

At the end of the experiment, add ionomycin (e.g., 5 µM) to determine the maximum Ca²⁺ signal (Rmax), followed by a Ca²⁺-free solution with EGTA to determine the minimum signal (Rmin) for calibration.

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio for each cell over time.

-

Quantify the peak or plateau of the Ca²⁺ influx and compare the response in control vs. YM-58483-treated cells.

-

Caption: A generalized workflow for a calcium imaging experiment to assess SOCE inhibition.

Downstream Functional Consequences

By inhibiting the primary Ca²⁺ entry pathway in T-cells, YM-58483 prevents the activation of downstream effectors necessary for an immune response. This leads to a cascade of inhibitory effects on T-cell function.

Caption: Downstream functional consequences of CRAC channel inhibition by YM-58483.

References

- 1. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

BTP2's Effect on Intracellular Calcium Concentration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTP2, also known as YM-58483, is a potent small-molecule inhibitor of store-operated calcium entry (SOCE), a critical signaling pathway that regulates intracellular calcium ([Ca2+]i) homeostasis. This guide provides an in-depth technical overview of BTP2's mechanism of action, its quantitative effects on intracellular calcium concentration, detailed experimental protocols for its use, and a discussion of its known off-target effects. This document is intended to serve as a comprehensive resource for researchers utilizing BTP2 in their investigations of calcium signaling and for professionals in drug development exploring SOCE as a therapeutic target.

Core Mechanism of Action: Inhibition of Store-Operated Calcium Entry

The primary mechanism by which BTP2 reduces intracellular calcium concentration is through the inhibition of SOCE. This process is initiated by the depletion of calcium stores within the endoplasmic reticulum (ER). The ER-resident calcium sensor, Stromal Interaction Molecule 1 (STIM1), detects this depletion, undergoes a conformational change and oligomerization, and translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates ORAI channels, which are highly selective for calcium ions, leading to a sustained influx of extracellular calcium into the cell. BTP2 exerts its inhibitory effect by targeting the ORAI channels, thereby blocking this influx.[1][2]

Signaling Pathway of Store-Operated Calcium Entry and BTP2 Inhibition

Caption: BTP2 inhibits Store-Operated Calcium Entry by targeting ORAI channels.

Quantitative Effects of BTP2 on Intracellular Calcium

The inhibitory potency of BTP2 on SOCE is typically quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the cell type, the specific ORAI isoforms expressed, and the experimental conditions.

Table 1: IC50 Values of BTP2 for Inhibition of SOCE

| Cell Type | Stimulation Method | ORAI Isoform(s) | IC50 Value | Reference |

| Jurkat T-cells | Thapsigargin | Endogenous (Primarily ORAI1) | ~10 nM | [1] |

| RBL-2H3 cells | Thapsigargin | Endogenous | 590 nM | [3] |

| MDA-MB-231 Breast Cancer Cells | Thapsigargin | ORAI1 | 2.8 µM | [4] |

| HEK293 cells | Thapsigargin | Overexpressed ORAI1 | Significantly inhibited at 10 µM | [5] |

| HEK293 cells | Thapsigargin | Overexpressed ORAI2 | Significantly inhibited at 10 µM | [5] |

| HEK293 cells | Thapsigargin | Overexpressed ORAI3 | Partially inhibited at 10 µM | [5][6] |

Off-Target Effects of BTP2

Table 2: Known Off-Target Effects of BTP2

| Target | Effect | Cell Type / System | Concentration Range | Reference |

| TRPM4 | Potentiation/Facilitation | Lymphocytes | Low nanomolar | [7] |

| Ryanodine Receptors (RyR) | Impaired function (indirectly) | Skeletal Muscle | > 5 µM | [8][9] |

| TRPC3 | Inhibition | HEK293 cells | Micromolar | [10] |

| TRPC5 | Inhibition | HEK293 cells | Micromolar | [10] |

Signaling Pathway of BTP2's Off-Target Effects

Caption: BTP2's primary and known off-target effects on various ion channels.

Experimental Protocols

Protocol 1: Measurement of BTP2-Mediated Inhibition of SOCE using Fura-2 AM

This protocol details the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM to assess the inhibitory effect of BTP2 on thapsigargin-induced SOCE.

Materials:

-

Cells of interest cultured on glass coverslips or in a black-walled, clear-bottom 96-well plate

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological saline, with and without CaCl2

-

Thapsigargin

-

BTP2

-

Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation:

-

Plate cells on a suitable imaging substrate and culture overnight to allow for adherence.

-

-

Fura-2 AM Loading Solution Preparation:

-

Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

-

For loading, dilute the Fura-2 AM stock solution to a final concentration of 2-5 µM in HBSS containing Ca2+. Add Pluronic F-127 (0.02-0.04% final concentration) to aid in dye solubilization.

-

-

Cell Loading:

-

Wash the cells once with HBSS containing Ca2+.

-

Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with HBSS containing Ca2+ to remove extracellular dye.

-

Incubate the cells for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

-

-

BTP2 Incubation:

-

Replace the buffer with Ca2+-free HBSS.

-

Add BTP2 at the desired concentrations (or vehicle control) and incubate for the desired pre-incubation time (e.g., 10-30 minutes).

-

-

Measurement of SOCE Inhibition:

-

Begin fluorescence recording, alternating excitation between 340 nm and 380 nm and measuring emission at ~510 nm.

-

Establish a stable baseline fluorescence ratio.

-

Add thapsigargin (e.g., 1-2 µM) to the Ca2+-free HBSS to deplete ER calcium stores. This will induce a transient increase in [Ca2+]i.

-

Once the [Ca2+]i returns to a stable baseline, re-introduce Ca2+ to the extracellular solution by adding CaCl2 (e.g., to a final concentration of 2 mM).

-

Continue recording to measure the SOCE-mediated increase in the Fura-2 ratio.

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio for each time point.

-

Quantify the SOCE response as the peak increase in the ratio after Ca2+ re-addition or the area under the curve.

-

Compare the SOCE response in BTP2-treated cells to the vehicle-treated control to determine the percentage of inhibition.

-

Experimental Workflow for SOCE Inhibition Assay

Caption: A typical experimental workflow for assessing SOCE inhibition by BTP2.

Conclusion

BTP2 is an invaluable tool for the study of store-operated calcium entry and its role in a myriad of cellular processes. Its high potency as an ORAI channel inhibitor makes it a standard choice for researchers in the field. However, a thorough understanding of its isoform selectivity and potential off-target effects is paramount for the accurate design and interpretation of experiments. The protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively and judiciously utilize BTP2 in their work. As with any pharmacological inhibitor, the use of complementary approaches, such as genetic knockdown or knockout of target proteins, is recommended for the validation of findings.

References

- 1. Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blockade of Store-Operated Calcium Entry by BTP2 Preserves Anti-Inflammatory Gene Expression in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A pyrazole derivative potently inhibits lymphocyte Ca2+ influx and cytokine production by facilitating transient receptor potential melastatin 4 channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Orai1 inhibitor BTP2 has multiple effects on Ca2+ handling in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Orai1 inhibitor BTP2 has multiple effects on Ca2+ handling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pharmacology of YM-58483: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-58483, also known as BTP2, is a potent and selective small molecule inhibitor of Calcium Release-Activated Calcium (CRAC) channels. These channels are critical mediators of store-operated calcium entry (SOCE), a fundamental process for calcium signaling in non-excitable cells. By blocking CRAC channels, YM-58483 effectively attenuates intracellular calcium signals, leading to the modulation of a wide range of cellular functions. This technical guide provides a comprehensive overview of the pharmacology of YM-58483, including its mechanism of action, quantitative data on its biological activities, detailed experimental protocols for its investigation, and visualizations of the key signaling pathways it affects.

Mechanism of Action

YM-58483 is a pyrazole derivative that selectively blocks CRAC channels, which are formed by the ORAI protein family (predominantly ORAI1). The activation of CRAC channels is initiated by the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by the stromal interaction molecule (STIM1), an ER-resident protein, which then translocates to the plasma membrane and activates ORAI1, leading to a sustained influx of extracellular calcium. YM-58483 exerts its inhibitory effect on this process, thereby preventing the rise in intracellular calcium that is essential for downstream signaling events. This targeted inhibition of SOCE makes YM-58483 a valuable tool for studying calcium signaling and a potential therapeutic agent for various immune and inflammatory disorders.[1][2][3][4][5]

Quantitative Data

The biological activity of YM-58483 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key inhibitory concentrations (IC50) and effective doses (ED50) across various experimental models.

Table 1: In Vitro Inhibitory Activities of YM-58483

| Target/Process | Cell Type | IC50 Value | Reference(s) |

| Thapsigargin-induced Ca2+ influx | Jurkat T cells | 100 nM | [2][3][4][5] |

| T-cell proliferation (Mixed Lymphocyte Reaction) | --- | 330 nM | [6] |

| IL-2 Production | Jurkat T cells | ~100 nM | [1][4] |

| IL-5 Production | Human peripheral blood cells | 125 nM | [7] |

| IL-13 Production | Human peripheral blood cells | 148 nM | [7] |

| Histamine Release | RBL-2H3 cells | 460 nM | [7] |

| Leukotriene Production | RBL-2H3 cells | 310 nM | [7] |

Table 2: In Vivo Efficacy of YM-58483

| Model | Species | Effect | ED50/Effective Dose | Reference(s) |

| Delayed-Type Hypersensitivity | Mice | Inhibition | 1.1 mg/kg | [4][6] |

| Graft-versus-Host Disease (GVHD) | Mice | Inhibition of CTL activity and IFN-γ production | 1-30 mg/kg (p.o.) | [6] |

| Antigen-induced bronchoconstriction | Guinea pigs | Significant suppression | 30 mg/kg (p.o.) | [7] |

| Airway hyperresponsiveness | Guinea pigs | Complete suppression | 3-30 mg/kg (p.o.) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological effects of YM-58483.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol describes the use of the fluorescent calcium indicator Fura-2 AM to measure SOCE in a cell population.

Materials:

-

Cells of interest (e.g., Jurkat T cells)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without CaCl2

-

Thapsigargin

-

YM-58483

-

Fluorescence plate reader or microscope capable of ratiometric calcium imaging

Procedure:

-

Cell Preparation: Plate cells on a suitable culture vessel (e.g., 96-well black-walled plate) and allow them to adhere if necessary.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution in HBSS with CaCl2 containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Baseline Measurement:

-

Replace the medium with Ca2+-free HBSS.

-

Measure the baseline Fura-2 fluorescence ratio (Excitation: 340 nm and 380 nm; Emission: ~510 nm).

-

-

Store Depletion:

-

Add thapsigargin (typically 1-2 µM) to the Ca2+-free HBSS to induce depletion of ER calcium stores. This will cause a transient increase in intracellular calcium.

-

Continue to measure the fluorescence ratio until it returns to a stable baseline.

-

-

YM-58483 Incubation:

-

Add the desired concentration of YM-58483 or vehicle control to the wells and incubate for a predetermined time (e.g., 10-30 minutes).

-

-

Induction of SOCE:

-

Add CaCl2 (typically 1-2 mM) to the wells to initiate calcium influx through store-operated channels.

-

Record the subsequent increase in the Fura-2 fluorescence ratio, which represents SOCE.

-

-

Data Analysis:

-

The magnitude of SOCE can be quantified as the peak increase in the fluorescence ratio after the addition of CaCl2 or as the area under the curve.

-

Compare the SOCE response in YM-58483-treated cells to the vehicle control to determine the inhibitory effect.

-

NFAT Activation Assay

This protocol describes a luciferase reporter gene assay to measure the activation of the Nuclear Factor of Activated T-cells (NFAT) in Jurkat T cells.

Materials:

-

Jurkat T cells stably transfected with an NFAT-luciferase reporter construct

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Stimulating agent (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies)

-

YM-58483

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture: Culture the Jurkat-NFAT reporter cells according to standard protocols.

-

Cell Plating: Seed the cells into a 96-well white-walled plate at an appropriate density.

-

YM-58483 Treatment:

-

Prepare serial dilutions of YM-58483 in the cell culture medium.

-

Add the YM-58483 dilutions or vehicle control to the cells and incubate for a specific period (e.g., 1 hour).

-

-

Cell Stimulation:

-

Add the stimulating agent (e.g., PMA and ionomycin) to the wells to activate the T-cell signaling pathway leading to NFAT activation.

-

Incubate the plate for 6-24 hours at 37°C.

-

-

Luciferase Assay:

-

Equilibrate the plate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to a control (e.g., unstimulated cells).

-

Calculate the percentage of inhibition of NFAT activation by YM-58483 compared to the stimulated vehicle control.

-

T-Cell Proliferation Assay (CFSE-based)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.

Materials:

-

Primary T-cells or a T-cell line (e.g., Jurkat)

-

CFSE dye

-

Cell culture medium

-

T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or mitogens like PHA)

-

YM-58483

-

Flow cytometer

Procedure:

-

CFSE Labeling:

-

Resuspend T-cells in PBS at a concentration of 1-10 x 10^6 cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the staining by adding 5 volumes of cold complete medium.

-

Wash the cells twice with complete medium.

-

-

Cell Culture and Treatment:

-

Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.

-

Add serial dilutions of YM-58483 or vehicle control.

-

Add the T-cell activation stimulus.

-

Incubate the plate for 3-5 days at 37°C.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

-

Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

-

-

Data Analysis:

-

As cells divide, the CFSE fluorescence intensity is halved in daughter cells.

-

Analyze the CFSE histograms to determine the percentage of divided cells and the number of cell divisions.

-

Compare the proliferation profiles of YM-58483-treated cells with the vehicle control to assess the inhibitory effect.

-

Mandatory Visualizations

Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. T Cell Activation Bioassay (NFAT) Protocol [promega.jp]

- 3. mdpi.com [mdpi.com]

- 4. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Store-Operated Calcium Entry Increases Nuclear Calcium in Adult Rat Atrial and Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

YM-58483: A Comprehensive Technical Guide to Target Specificity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-58483, also known as BTP2, is a potent and selective small-molecule inhibitor of store-operated Ca²⁺ entry (SOCE), a critical signaling pathway in various cell types, particularly in non-excitable cells like T lymphocytes. Its primary mechanism of action is the blockade of Calcium Release-Activated Ca²⁺ (CRAC) channels, which are essential for sustained intracellular Ca²⁺ elevation and downstream cellular responses, including immune cell activation and proliferation. While YM-58483 exhibits high affinity for CRAC channels, a comprehensive understanding of its target specificity and potential off-target effects is crucial for its application as a research tool and for any therapeutic development. This technical guide provides an in-depth analysis of YM-58483's interaction with its primary target and its known off-target activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Target: Inhibition of Store-Operated Ca²⁺ Entry (SOCE) via CRAC Channels

The principal molecular target of YM-58483 is the CRAC channel, a key component of the SOCE pathway. SOCE is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon ER Ca²⁺ depletion, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it directly interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular Ca²⁺.

YM-58483 effectively blocks this influx, thereby attenuating downstream Ca²⁺-dependent signaling cascades, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is pivotal for T-cell activation and cytokine production.

Mechanism of Action at the CRAC Channel

YM-58483 is a potent inhibitor of CRAC channels, effectively suppressing the sustained Ca²⁺ influx that follows the depletion of intracellular stores.[1] This inhibition is selective for SOCE, as the compound does not significantly affect voltage-operated Ca²⁺ channels, K⁺ channels, or Cl⁻ channels.[2] The blockade of CRAC channels by YM-58483 leads to the suppression of downstream signaling pathways that are dependent on sustained intracellular Ca²⁺ levels. A key pathway affected is the calcineurin-NFAT pathway, which is crucial for the activation of T cells and the production of various cytokines.[3] By inhibiting NF-AT activation, YM-58483 suppresses the production of interleukins such as IL-2, IL-4, and IL-5.[2][4]

Quantitative Data: On-Target Potency

The inhibitory potency of YM-58483 on its primary target and related cellular functions has been quantified in numerous studies. The following table summarizes the key IC₅₀ values.

| Target/Process | Cell Type | IC₅₀ (nM) | Reference(s) |

| Thapsigargin-induced Ca²⁺ influx | Jurkat T cells | 100 | [3][5] |

| IL-2 Production | Jurkat T cells | ~100 | [3][4] |

| NF-AT Driven Promoter Activity | Jurkat T cells | ~100 | [1][3] |

| IL-4 and IL-5 Production | Murine Th2 T cell clone (D10.G4.1) | ~100 | [4] |

| IL-5 Production | Phytohemagglutinin-stimulated human whole blood cells | ~100 | [4] |

| IL-13 Production | Human peripheral blood cells | 148 | [6] |

| Histamine Release | RBL-2H3 cells | 460 | [6] |

| Leukotriene Production | RBL-2H3 cells | 310 | [6] |

| T-cell Proliferation (Mixed Lymphocyte Reaction) | Mouse spleen cells | 330 | [7][8] |

Off-Target Effects of YM-58483

While YM-58483 is a selective inhibitor of CRAC channels, it is not devoid of off-target activities. Understanding these secondary effects is critical for interpreting experimental results and predicting potential side effects in therapeutic applications. The known off-target effects of YM-58483 primarily involve other members of the Transient Receptor Potential (TRP) channel family.

Inhibition of TRPC3 and TRPC5 Channels

YM-58483 has been shown to suppress the activity of TRPC3 and TRPC5 channels.[2] These channels are also non-selective cation channels involved in a variety of cellular processes. The inhibitory effect on these channels may contribute to the overall pharmacological profile of YM-58483.

Facilitation of TRPM4 Channels

In contrast to its inhibitory effects on CRAC and some TRPC channels, YM-58483 has been reported to facilitate the activity of TRPM4 channels.[2][9] TRPM4 is a Ca²⁺-activated non-selective cation channel that is impermeable to Ca²⁺ itself but conducts monovalent cations, leading to membrane depolarization. The potentiation of TRPM4 by YM-58483 is dependent on the presence of intracellular Ca²⁺.[9]

Quantitative Data: Off-Target Activities

Quantitative data on the off-target effects of YM-58483 is less abundant compared to its on-target activity. The following table summarizes the available information.

| Off-Target Channel | Effect | Cell Type | Concentration/Potency | Reference(s) |

| TRPC3 | Suppression | - | Not specified | [2] |

| TRPC5 | Suppression | - | Not specified | [2] |

| TRPM4 | Facilitation | HEK cells overexpressing TRPM4 | Effective at 10 µM (pre-incubation) | [9] |

| Voltage-Operated Ca²⁺ Channels | No significant effect | Jurkat T cells | 30-fold less potent than on SOC channels | [3] |

| K⁺ Channels | No cross-reactivity | Jurkat T cells | Not specified | [2] |

| Cl⁻ Channels | No cross-reactivity | Jurkat T cells | Not specified | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the target specificity and off-target effects of YM-58483.

Measurement of Store-Operated Ca²⁺ Entry (SOCE) Inhibition using Calcium Imaging

This protocol describes the measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM to assess the inhibitory effect of YM-58483 on SOCE.

Materials:

-

Cells (e.g., Jurkat T cells, HEK293 cells) plated on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS) with and without Ca²⁺

-

Thapsigargin (SERCA pump inhibitor)

-

YM-58483

-

Fluorescence microscopy setup with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

-

Cell Loading with Fura-2 AM:

-

Prepare a Fura-2 AM loading solution (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.

-

-

Baseline Fluorescence Measurement:

-

Mount the coverslip onto the microscope stage and perfuse with Ca²⁺-containing HBSS.

-

Record baseline Fura-2 fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to [Ca²⁺]i.

-

-

Induction of Store Depletion:

-

Switch the perfusion to Ca²⁺-free HBSS containing a SERCA inhibitor like thapsigargin (e.g., 1 µM) to passively deplete ER Ca²⁺ stores. This will cause a transient increase in [Ca²⁺]i due to Ca²⁺ leak from the ER.

-

-

Assessment of SOCE Inhibition:

-

After the [Ca²⁺]i returns to a near-baseline level in Ca²⁺-free HBSS, pre-incubate the cells with the desired concentration of YM-58483 for a few minutes.

-

Reintroduce Ca²⁺-containing HBSS (e.g., 2 mM Ca²⁺) to induce SOCE.

-

Record the change in the F340/F380 ratio. The increase in the ratio upon Ca²⁺ re-addition represents SOCE.

-

Compare the magnitude and rate of the Ca²⁺ influx in the presence and absence (vehicle control) of YM-58483 to determine its inhibitory effect.

-

-

Data Analysis:

-

Calculate the F340/F380 ratio over time.

-

Quantify SOCE as the peak increase in the ratio or the initial slope of the ratio increase upon Ca²⁺ re-addition.

-

Generate a dose-response curve by testing a range of YM-58483 concentrations to determine the IC₅₀ value.

-

Electrophysiological Recording of CRAC Channel Currents (Whole-Cell Patch-Clamp)

This protocol outlines the whole-cell patch-clamp technique to directly measure the ion currents through CRAC channels and their inhibition by YM-58483.

Materials:

-

Cells (e.g., RBL cells, Jurkat T cells)

-

Patch-clamp rig with an amplifier, digitizer, and data acquisition software

-

Borosilicate glass pipettes

-

External (bath) solution: e.g., 115 mM NaCl, 10 mM CsCl, 1.2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, 10 mM CaCl₂ (pH 7.4 with NaOH).

-

Internal (pipette) solution: e.g., 135 mM Cs-glutamate, 8 mM MgCl₂, 10 mM BAPTA, 10 mM HEPES (pH 7.2 with CsOH). To induce store depletion, include IP₃ (e.g., 20 µM) or use a high concentration of a slow Ca²⁺ buffer like BAPTA.

-

YM-58483

Procedure:

-

Establish Whole-Cell Configuration:

-

Obtain a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

-

Recording of CRAC Currents (ICRAC):

-

Hold the cell at a holding potential of 0 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 50-100 ms) or voltage steps to elicit currents.

-

CRAC currents will develop over several minutes as the intracellular store-depleting agent from the pipette diffuses into the cell. ICRAC is characterized by its strong inward rectification.

-

-

Application of YM-58483:

-

Once a stable ICRAC is established, perfuse the bath with the external solution containing the desired concentration of YM-58483.

-

Record the currents during and after the application of the compound to observe the inhibitory effect.

-

-

Data Analysis:

-

Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after the application of YM-58483.

-

Construct a dose-response curve to determine the IC₅₀ for ICRAC inhibition.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Store-Operated Ca²⁺ Entry and its Inhibition by YM-58483

Caption: SOCE signaling pathway and the inhibitory action of YM-58483.

Experimental Workflow for Assessing SOCE Inhibition

Caption: Workflow for measuring SOCE inhibition by YM-58483.

Conclusion

YM-58483 is a valuable pharmacological tool for studying the roles of store-operated Ca²⁺ entry and CRAC channels in a multitude of physiological and pathophysiological processes. Its high potency and selectivity for CRAC channels make it a preferred inhibitor in many experimental contexts. However, researchers and drug developers must remain cognizant of its known off-target effects, particularly the modulation of TRPC and TRPM4 channels. Careful experimental design, including the use of appropriate controls and complementary approaches such as genetic knockdown, is essential for unequivocally attributing observed effects to the inhibition of CRAC channels. The detailed protocols and data presented in this guide are intended to facilitate the rigorous and informed use of YM-58483 in scientific research.

References

- 1. Canonical transient receptor potential channels and their modulators: biology, pharmacology and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 9. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the free base form of YM-58483

An In-Depth Technical Guide to the Free Base Form of YM-58483 (BTP-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-58483, also known to as BTP-2, is a potent and selective small molecule inhibitor of store-operated Ca²⁺ entry (SOCE).[1][2][3] As a pyrazole derivative, it has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of Ca²⁺ release-activated Ca²⁺ (CRAC) channels, the primary conduits of SOCE in non-excitable cells.[2][4][5] This technical guide provides a comprehensive overview of the free base form of YM-58483, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its application in biomedical research. The information is intended to support researchers, scientists, and drug development professionals in utilizing YM-58483 to explore cellular signaling pathways and its therapeutic potential in various diseases, including autoimmune disorders and asthma.[4][6]

Physicochemical Properties

The free base form of YM-58483 is characterized by the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₅H₉F₆N₅OS | [2] |

| Molecular Weight | 421.32 g/mol | [2] |

| CAS Number | 223499-30-7 | [2] |

| Purity | ≥98% | [7] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [2] |

| Storage | Store at +4°C | [2] |

Mechanism of Action

YM-58483 selectively inhibits SOCE by blocking CRAC channels.[1][2][3] In non-excitable cells, such as lymphocytes, the depletion of intracellular calcium stores, primarily the endoplasmic reticulum (ER), triggers the activation of STIM1 (Stromal Interaction Molecule 1), a Ca²⁺ sensor in the ER membrane. Activated STIM1 translocates to the plasma membrane where it interacts with and opens Orai1 channels, the pore-forming subunits of the CRAC channel. This allows for the influx of extracellular Ca²⁺, a process essential for the activation of downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is crucial for T-cell activation and cytokine production.[8] YM-58483 potently blocks this influx of Ca²⁺.[4]

Biological Activity and In Vitro Efficacy

YM-58483 has demonstrated potent inhibitory effects on various cellular processes that are dependent on SOCE.

| Assay | Cell Type | IC₅₀ | Reference |

| Thapsigargin-induced Ca²⁺ influx | Jurkat T cells | 100 nM | [2][4] |

| T-cell proliferation (Mixed Lymphocyte Reaction) | Mouse spleen cells | 330 nM | [1][6] |

| IL-2 Production | Jurkat T cells | ~100 nM | [4] |

| IL-4 Production | Murine Th2 T cell clone (D10.G4.1) | ~100 nM | [5] |

| IL-5 Production | Murine Th2 T cell clone (D10.G4.1) | ~100 nM | [5] |

| IL-5 Production | Human whole blood cells | ~100 nM | [1][5] |

| IL-13 Production | Human peripheral blood cells | 148 nM | [1] |

| Histamine Release | RBL-2H3 cells | 460 nM | [1] |

| Leukotriene Production | RBL-2H3 cells | 310 nM | [1] |

In Vivo Efficacy

Animal studies have shown the immunomodulatory and anti-inflammatory effects of YM-58483.

| Animal Model | Effect | ED₅₀ / Effective Dose | Reference |

| Delayed-Type Hypersensitivity (Mouse) | Inhibition of response | 1.1 mg/kg | [4] |

| Graft-versus-Host Disease (Mouse) | Inhibition of CTL activity and IFN-γ production | 1-30 mg/kg (p.o.) | [1][6] |

| Antigen-induced Airway Eosinophilia (Rat) | Reduction of eosinophil infiltration and IL-4 levels | 3-30 mg/kg (p.o.) | [5] |

| Late Phase Asthmatic Bronchoconstriction (Guinea Pig) | Prevention of bronchoconstriction | 30 mg/kg (p.o.) | [1] |

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol describes the measurement of SOCE in a cell line such as Jurkat T cells using a fluorescent calcium indicator.

Materials:

-

Jurkat T cells

-

RPMI 1640 medium supplemented with 10% FBS

-

Fura-2 AM or other suitable Ca²⁺ indicator

-

Ca²⁺-free buffer (e.g., Hanks' Balanced Salt Solution without CaCl₂)

-

Thapsigargin

-

YM-58483

-

CaCl₂

-

Fluorometer or fluorescence microscope

Procedure:

-

Culture Jurkat T cells in RPMI 1640 medium.

-

Load the cells with Fura-2 AM (typically 1-5 µM) for 30-60 minutes at 37°C.

-

Wash the cells twice with Ca²⁺-free buffer to remove extracellular Fura-2 AM.

-

Resuspend the cells in Ca²⁺-free buffer and place them in the fluorometer cuvette or on the microscope stage.

-

Record the baseline fluorescence for a few minutes.

-

Add thapsigargin (typically 1 µM) to the cells to induce depletion of intracellular Ca²⁺ stores. This will cause a transient increase in intracellular Ca²⁺.

-

Once the fluorescence signal returns to baseline, add the desired concentration of YM-58483 and incubate for 2-5 minutes.

-

Add CaCl₂ (typically 1-2 mM) to the extracellular buffer to initiate SOCE.

-

Record the resulting increase in fluorescence, which represents Ca²⁺ influx through CRAC channels.

-

Analyze the rate and amplitude of the Ca²⁺ influx to quantify the inhibitory effect of YM-58483.

In Vitro T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)

Materials:

-

Spleen cells from two different mouse strains (e.g., C57BL/6 and BALB/c)

-

RPMI 1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics

-

YM-58483

-

³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)

-

96-well culture plates

Procedure:

-

Prepare single-cell suspensions of splenocytes from both mouse strains.

-

In a 96-well plate, co-culture responder splenocytes (e.g., from C57BL/6) with irradiated or mitomycin C-treated stimulator splenocytes (e.g., from BALB/c).

-

Add varying concentrations of YM-58483 to the co-cultures.

-

Incubate the plates for 4-5 days at 37°C in a humidified CO₂ incubator.

-

For the final 18 hours of incubation, add ³H-thymidine to each well.

-

Harvest the cells onto filter mats and measure the incorporation of ³H-thymidine using a scintillation counter.

-

The reduction in ³H-thymidine incorporation in the presence of YM-58483 indicates inhibition of T-cell proliferation.

Delayed-Type Hypersensitivity (DTH) Mouse Model

Materials:

-

Mice (e.g., BALB/c)

-

Antigen (e.g., sheep red blood cells (SRBC) or keyhole limpet hemocyanin (KLH))

-

YM-58483

-

Vehicle for oral administration

-

Calipers

Procedure:

-

Sensitization: Sensitize the mice by injecting the antigen emulsified in an adjuvant (e.g., Complete Freund's Adjuvant) subcutaneously or intraperitoneally.

-

Drug Treatment: Administer YM-58483 or vehicle orally to the mice for a specified number of days, starting before or at the time of challenge. Doses can range from 1-10 mg/kg.[6]

-

Challenge: After 5-7 days of sensitization, challenge the mice by injecting the antigen into one of the hind footpads or ears. Inject the contralateral footpad or ear with saline as a control.

-

Measurement: 24 to 48 hours after the challenge, measure the thickness of both the antigen-challenged and saline-injected footpads or ears using calipers.

-

Analysis: The DTH response is quantified as the difference in swelling between the antigen-challenged and the saline-injected sites. A reduction in swelling in the YM-58483-treated group compared to the vehicle-treated group indicates an inhibitory effect on the DTH response.

Conclusion

YM-58483 is a valuable research tool for dissecting the intricate roles of SOCE and CRAC channels in cellular physiology and disease. Its high potency and selectivity make it an excellent probe for studying Ca²⁺ signaling in various cell types. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of YM-58483 in their specific models of interest. Further research into the therapeutic applications of YM-58483 may lead to the development of novel treatments for a range of immune-mediated and inflammatory conditions.

References

- 1. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]

- 2. Hooke - Protocols - Immunization of Mice to Induce DTH Response [hookelabs.com]

- 3. biocytogen.com [biocytogen.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]

Methodological & Application

Application Notes and Protocols: YM-58483 (BTP2) for In Vitro T-Cell Proliferation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

YM-58483, also known as BTP2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) mediated by Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[1][2][3] In T lymphocytes, the influx of extracellular calcium through CRAC channels is a critical signaling event that follows T-cell receptor (TCR) engagement and depletion of intracellular calcium stores.[4][5] This sustained increase in intracellular calcium is essential for the activation of transcription factors, such as the nuclear factor of activated T cells (NFAT), which in turn regulate the expression of key cytokines like Interleukin-2 (IL-2).[1][4] IL-2 is a primary driver of T-cell proliferation and differentiation. By blocking CRAC channels, YM-58483 effectively abrogates this sustained calcium signal, leading to the inhibition of cytokine production and subsequent T-cell proliferation.[1][2][6] These characteristics make YM-58483 a valuable tool for studying T-cell activation and a potential therapeutic agent for autoimmune diseases and chronic inflammation.[1][3]

Mechanism of Action